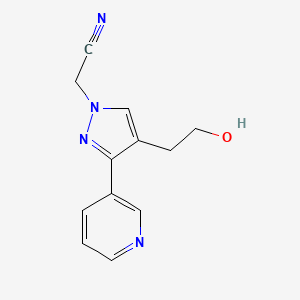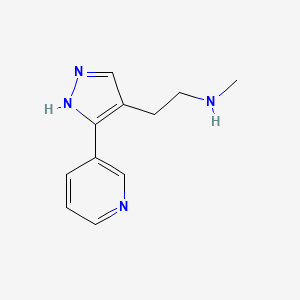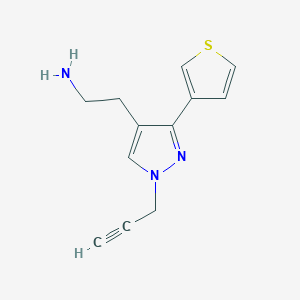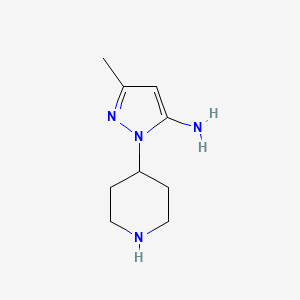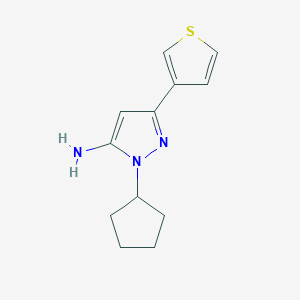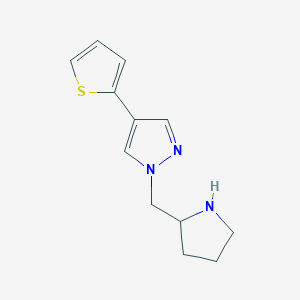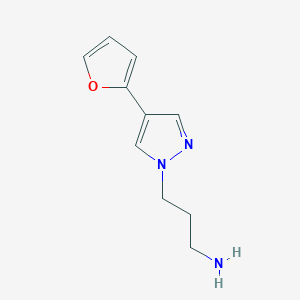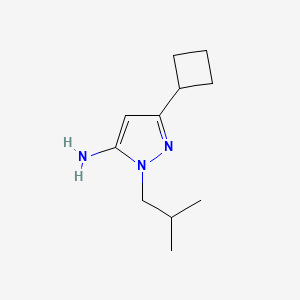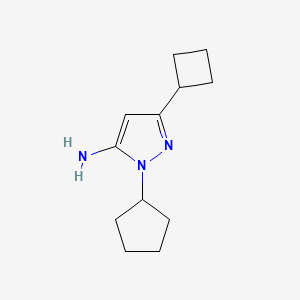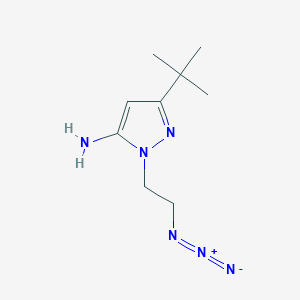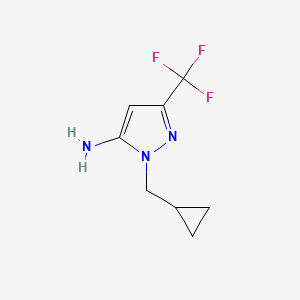![molecular formula C12H17N5 B1491312 3-(2-Azidoethyl)-2-(cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 2098090-38-9](/img/structure/B1491312.png)
3-(2-Azidoethyl)-2-(cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole
説明
3-(2-Azidoethyl)-2-(cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole (ACPCP) is a cyclopropylmethyl-substituted azido compound that has been used in a variety of scientific research applications. It has been studied for its potential as a pharmaceutical lead compound, its use as a ligand in transition metal-catalyzed reactions, and its ability to act as a molecular probe for studying protein-protein interactions. ACPCP is a versatile and potentially useful compound, and its various applications are discussed in
科学的研究の応用
Synthesis of Heterocyclic Compounds
A notable application of this compound is in the synthesis of substituted tetrahydrocyclopenta[c]pyrazoles and tetrahydropyrrolo[c]pyrazoles through intramolecular nitrilimine cycloaddition reactions. These reactions are crucial for creating versatile heterocyclic frameworks that are of interest due to their potential biological activities. The methodology extends to the synthesis of 3-bromo derivatives, showcasing the versatility of these reactions in generating structurally diverse compounds (Winters, Teleha, & Sui, 2014).
Antimicrobial and Anticancer Activities
The cyclopenta[c]pyrazole scaffold, part of the chemical structure , has been explored for its potential in creating compounds with antimicrobial and anticancer activities. These activities are attributed to the ability of these compounds to interact with biological targets, offering a pathway for the development of new therapeutic agents. While the specific compound "3-(2-Azidoethyl)-2-(cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole" might not have been directly studied for these activities, the broader family of cyclopenta[c]pyrazoles demonstrates the relevance of such structures in medicinal chemistry research.
Green Chemistry Approaches
The synthesis of pyrano[2,3-c]pyrazoles, which could be structurally related to the compound of interest, emphasizes the role of green chemistry in developing more sustainable and environmentally friendly synthetic routes. These methods typically involve solvent-free conditions, highlighting the importance of reducing the use of hazardous solvents in chemical synthesis and aligning with principles of green chemistry (Al-Matar, Khalil, Adam, & Elnagdi, 2010).
Chelating Ligands and Coordination Chemistry
Another area of application involves the synthesis of chelating ligands containing the cyclopenta[c]pyrazole unit. These ligands are of interest in coordination chemistry for the development of metal complexes with potential applications ranging from catalysis to materials science. The ability of these ligands to coordinate with metals can lead to the formation of complexes with unique properties, useful in various scientific and industrial applications (Kravtsov, Baranin, Dorokhov, & Zelinsky, 2009).
特性
IUPAC Name |
3-(2-azidoethyl)-2-(cyclopropylmethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5/c13-16-14-7-6-12-10-2-1-3-11(10)15-17(12)8-9-4-5-9/h9H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRWQSQWTADTOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)CC3CC3)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Azidoethyl)-2-(cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



